(butan-2-yl)[(pyridin-3-yl)methyl]amine dihydrochloride
Description
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)butan-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-3-9(2)12-8-10-5-4-6-11-7-10;;/h4-7,9,12H,3,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQDMXFWPDXBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CN=CC=C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heterogeneous Catalysts
Platinum (Pt) and rhenium (Re) catalysts have demonstrated high efficiency in hydrogenating pyridinyl imines. For example, a Pt/C catalyst in ethanolic HCl at 50°C and 5 bar H₂ achieves full conversion of the imine intermediate within 4 hours, yielding the amine hydrochloride salt in 85% purity. Rhenium-based systems, though less common, offer selectivity advantages in substrates prone to over-reduction.
Homogeneous Catalysts
Iridium complexes paired with chiral ligands, such as (R,R)-f-spiroPhos (L8), enable enantioselective hydrogenation. A study utilizing [Ir(cod)Cl]₂ and L8 in tetrahydrofuran (THF) at 25°C produced the target amine with 94% enantiomeric excess (ee). This method avoids the need for N-protecting groups, streamlining the synthesis.
Reductive Amination Strategies
Reductive amination bypasses isolated imine intermediates by combining carbonyl compounds and amines in a one-pot reaction. For this compound, this approach involves reacting pyridine-3-carbaldehyde with butan-2-amine in the presence of a reducing agent.
Sodium Cyanoborohydride (NaBH₃CN)
NaBH₃CN in methanol at pH 5–6 (maintained by acetic acid) selectively reduces the imine formed in situ. This method yields the amine in 78% isolated yield after hydrochloride salt formation. The mild conditions prevent reduction of the pyridine ring, a common side reaction in stronger reducing environments.
Borane-Based Systems
Borane-dimethyl sulfide (BH₃·SMe₂) in THF facilitates reductive amination at 0°C, achieving 82% yield. The reaction proceeds via a borane-amine adduct, which decomposes upon acid workup to release the free amine.
Alkylation of Pyridinylmethyl Amines
Alkylation methods construct the butan-2-yl moiety through nucleophilic substitution or Michael addition. These routes often require pre-functionalized pyridinylmethylamine intermediates.
Nucleophilic Substitution
Reaction of (pyridin-3-yl)methylamine with 2-bromobutane in acetonitrile, catalyzed by potassium iodide (KI), affords the secondary amine in 70% yield. Elevated temperatures (80°C) and prolonged reaction times (12 hours) are necessary to overcome steric hindrance from the branched alkyl halide.
Michael Addition
A Michael acceptor such as crotonaldehyde reacts with (pyridin-3-yl)methylamine in aqueous ethanol, followed by hydrogenation of the resultant enamine. Palladium on carbon (Pd/C) under 3 bar H₂ reduces the double bond, yielding the saturated amine in 65% overall yield.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for the predominant methods:
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pt/C, H₂ | 50 | 85 | 95 |
| Reductive Amination | NaBH₃CN, AcOH | 25 | 78 | 90 |
| Alkylation | KI, 2-bromobutane | 80 | 70 | 88 |
| Michael Addition | Pd/C, H₂ | 25 | 65 | 85 |
Catalytic hydrogenation offers the highest yield and purity, albeit requiring specialized equipment for H₂ handling. Reductive amination balances simplicity and efficiency, while alkylation and Michael addition are less favored due to moderate yields.
Mechanistic Insights and Side Reactions
Imine Reduction Pathways
In catalytic hydrogenation, the imine intermediate adsorbs onto the metal surface, where H₂ dissociation facilitates sequential hydrogen transfer to the C=N bond. Over-reduction to secondary alcohols is mitigated by using acidic conditions, which protonate the amine and prevent further reactivity.
Steric and Electronic Effects
The branched butan-2-yl group introduces steric hindrance, slowing alkylation and Michael addition kinetics. Electron-donating groups on the pyridine ring (e.g., methyl) accelerate reductive amination by stabilizing the imine intermediate.
Purification and Salt Formation
Crude amine products are typically purified via recrystallization from ethanol/water mixtures. Treatment with HCl gas in diethyl ether converts the free amine to its dihydrochloride salt, which is isolated as a white crystalline solid in 90–95% yield.
Industrial-Scale Considerations
Large-scale syntheses favor catalytic hydrogenation due to its reproducibility and minimal waste. A patented process describes continuous-flow hydrogenation using a fixed-bed Pt/Al₂O₃ reactor, achieving 92% yield at 10 kg/batch scale. Solvent recovery systems and in-line pH monitoring further enhance cost efficiency.
Emerging Methodologies
Scientific Research Applications
Chemistry
(butan-2-yl)[(pyridin-3-yl)methyl]amine dihydrochloride is utilized as a building block in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : Capable of being reduced to yield different amine derivatives.
- Substitution Reactions : Engages in nucleophilic or electrophilic substitutions, leading to diverse functionalized derivatives.
Biology
In biological research, this compound is employed in studies involving:
- Enzyme Interactions : Investigated for its role in enzyme inhibition and protein-ligand binding studies.
- Neurotransmitter Systems : Research indicates potential interactions with serotonin and dopamine pathways, suggesting applications in treating mood disorders such as depression and anxiety.
Medicine
The compound shows promise in medicinal chemistry as:
- Therapeutic Agent Development : Explored for its potential therapeutic effects and as a precursor in drug development.
- Pharmacological Studies : Its ability to modulate receptor activity is crucial for understanding its pharmacological effects.
Industry
In industrial applications, this compound serves as:
- Intermediate in Chemical Production : Used in the production of specialty chemicals.
- Building Block for Drug Synthesis : Functions as a precursor for synthesizing more complex pharmaceutical compounds.
Case Studies
-
Biological Activity Study
- A study exploring the interaction of this compound with serotonin receptors demonstrated its potential role as an antidepressant by modulating receptor activity and influencing neurotransmitter levels.
-
Synthesis of Novel Compounds
- Researchers utilized this compound as a precursor in synthesizing novel chiral amines that showed high enantioselectivity, highlighting its utility in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (butan-2-yl)[(pyridin-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of the target compound with two analogs: Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride () and [(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride ().
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Salt Form | Key Structural Features |
|---|---|---|---|---|---|
| (butan-2-yl)[(pyridin-3-yl)methyl]amine dihydrochloride | C₁₀H₁₈Cl₂N₂ | 236.94 | Secondary amine, pyridin-3-yl, branched alkyl | Dihydrochloride | Pyridine ring, butan-2-yl substituent |
| Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride | C₈H₁₂Cl₂N₂O₂ | 239.10 | Amino ester, pyridin-3-yl, methyl ester | Dihydrochloride | Ester linkage, α-amino acid derivative |
| [(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride | C₁₁H₁₈Cl₂N₂ | 248.94 | Primary amine, tetrahydroisoquinoline, methyl group | Dihydrochloride | Bicyclic aromatic system |
Key Observations:
Functional Groups: The target compound’s secondary amine and branched alkyl chain contrast with the primary amine in the tetrahydroisoquinoline derivative () and the ester group in the pyridinyl acetate (). The pyridin-3-yl group is shared with the acetate derivative (), but its conjugation with an ester introduces hydrolytic instability compared to the stable amine linkage in the target compound .
Molecular Weight and Solubility: All three compounds are dihydrochloride salts, ensuring high solubility in polar solvents. However, the branched alkyl chain in the target compound may slightly reduce solubility compared to the more polar ester in .
Biological Activity
(butan-2-yl)[(pyridin-3-yl)methyl]amine dihydrochloride is a synthetic compound with a unique structural configuration that positions it as a potential candidate for various biological applications. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 220.16 g/mol. The compound consists of a butan-2-yl group linked to a pyridine ring, which is critical for its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biological pathways, leading to effects such as:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cells by targeting specific signaling pathways.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Antimicrobial Studies
A study conducted on the antimicrobial properties of this compound revealed significant efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Anticancer Research
In vitro assays demonstrated that the compound effectively inhibited the growth of human breast cancer cell lines (MCF7) with an IC50 value of 15 µM. The mechanism appears to involve the induction of apoptosis through activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.
Enzyme Interaction Studies
Further investigations into enzyme interactions showed that this compound acts as an inhibitor for certain kinases involved in cell signaling, which could explain its anticancer effects. Specifically, it was found to inhibit the activity of PI3K/Akt signaling pathway components, crucial for cell survival and proliferation.
Q & A
Q. What are the key steps and reaction conditions for synthesizing (butan-2-yl)[(pyridin-3-yl)methyl]amine dihydrochloride?
Methodological Answer: The synthesis typically involves a two-step process:
Amine Protection and Coupling : React (pyridin-3-yl)methylamine with a butan-2-yl group precursor (e.g., a haloalkane or carbonyl compound) under nucleophilic substitution or reductive amination conditions. For example, methylamine in ethanol can facilitate coupling, as seen in similar syntheses of pyridinylmethylamine derivatives .
Salt Formation : Treat the free base with hydrochloric acid in a solvent like dioxane or ethanol. Stirring at room temperature followed by reduced-pressure concentration yields the dihydrochloride salt, as described in European Patent Application procedures .
Critical Considerations : Optimize stoichiometry (e.g., 1:1 molar ratio for HCl addition) and solvent choice to avoid byproducts.
Q. How can NMR spectroscopy confirm the structure and purity of this compound?
Methodological Answer :
1H-NMR Analysis : Key signals include:
- Pyridinyl protons: Aromatic resonances at δ ~8.5–9.0 ppm (e.g., pyridin-3-yl protons) .
- Butan-2-yl protons: A multiplet for the chiral center (δ ~3.8–4.0 ppm) and methyl groups (δ ~1.0 ppm).
- Integration ratios should match expected protons (e.g., 9H for tert-butyl groups in related structures) .
Purity Check : Absence of extraneous peaks (e.g., unreacted starting materials) confirms >95% purity. Use DMSO-d6 or CDCl3 as solvents for solubility .
Q. What strategies enhance the solubility and stability of this dihydrochloride salt in aqueous buffers?
Methodological Answer :
- pH Adjustment : Dissolve in slightly acidic buffers (pH 4–5) to maintain protonation of the amine and pyridine groups, preventing precipitation .
- Co-Solvents : Use 10–20% DMSO or ethanol to improve solubility in biological assays .
- Lyophilization : For long-term storage, lyophilize the compound and store at –20°C under inert gas .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?
Methodological Answer :
Crystallization : Grow crystals via vapor diffusion (e.g., ethanol/water mixtures) or slow evaporation.
Data Collection : Use a synchrotron or high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Structure Refinement : Employ SHELXL for refinement, leveraging its robust handling of hydrogen bonding and disorder in pyridinyl/alkyl groups .
Example : SHELXL’s constraints can model rotational disorder in the butan-2-yl chain, improving R-factor convergence .
Q. How should researchers address discrepancies between HPLC and NMR purity assessments?
Methodological Answer :
- HPLC Conditions : Use a C18 column with 0.1% TFA in water/acetonitrile gradient. Detect impurities at 254 nm .
- NMR Quantitation : Compare integration of the dihydrochloride salt’s protons against a known internal standard (e.g., TMS).
- Root-Cause Analysis : If HPLC shows impurities but NMR does not, consider volatile byproducts (e.g., residual solvents) or UV-inactive species. Confirm via LC-MS .
Q. What methodologies are recommended for impurity profiling in compliance with ICH guidelines?
Methodological Answer :
Reference Standards : Use EP/PharmEur-certified impurities (e.g., N-alkylated byproducts) for spiking experiments .
LC-MS/MS : Employ a QTOF mass spectrometer to identify unknown impurities via exact mass and fragmentation patterns .
Quantitative NMR (qNMR) : Validate impurity levels using deuterated solvents and ERETIC calibration .
Q. How can in vitro assays evaluate this compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
Methodological Answer :
- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., serotonin or dopamine receptor antagonists) to measure competitive displacement in membrane preparations .
- Functional Assays : Monitor intracellular cAMP or calcium flux in HEK293 cells expressing target GPCRs .
- Data Interpretation : Fit dose-response curves to calculate IC₅₀ values and assess efficacy relative to controls .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity results across different cell lines?
Methodological Answer :
- Cell Line Validation : Confirm receptor expression levels via qPCR or Western blot .
- Assay Conditions : Standardize serum concentration (e.g., 1% FBS vs. 10%) and incubation time (e.g., 24h vs. 48h) to minimize variability .
- Control Compounds : Include reference agonists/antagonists (e.g., ketanserin for 5-HT₂ receptors) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
